1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one
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Overview
Description
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound with the molecular formula C10H10Cl2O2. It is a derivative of hydroxyphenyl and is characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring, along with a butanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dichloro-4-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid.
Reduction: Formation of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of 1-(2,5-Dichloro-4-methoxyphenyl)-3-methylbutan-1-one or 1-(2,5-Dichloro-4-cyanophenyl)-3-methylbutan-1-one.
Scientific Research Applications
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorine atoms may enhance its binding affinity through hydrophobic interactions. The compound may inhibit enzymes or receptors involved in critical cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-hydroxybenzophenone
- 2,5-Dichloro-4-hydroxyacetophenone
- 2,5-Dichloro-4-hydroxyphenylacetic acid
Uniqueness
1-(2,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to the presence of the butanone group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C11H12Cl2O2 |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)3-10(14)7-4-9(13)11(15)5-8(7)12/h4-6,15H,3H2,1-2H3 |
InChI Key |
APEAEVFPURYRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
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